molecular formula C15H23N5O2S B502425 [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B502425
M. Wt: 337.4g/mol
InChI Key: OORHIAJEKDVJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a synthetic organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group substituted with ethoxy and methoxy groups, a tetrazole ring, and a sulfanyl-propan-amine moiety. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-ethoxy-3-methoxybenzyl chloride, is prepared by reacting 2-ethoxy-3-methoxybenzyl alcohol with thionyl chloride.

    Introduction of the Tetrazole Ring: The benzyl intermediate is then reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Formation of the Sulfanyl-Propan-Amine Moiety: The final step involves the reaction of the tetrazole intermediate with 3-mercaptopropan-1-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Corresponding amine.

    Substitution: Nitrobenzyl, halobenzyl, sulfonylbenzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The tetrazole ring, for example, is known to mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
  • N-(2-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
  • N-(2-ethoxy-3-methoxybenzyl)-3-[(1H-tetrazol-5-yl)sulfanyl]propan-1-amine

Uniqueness

[(2-ETHOXY-3-METHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both ethoxy and methoxy groups on the benzyl ring, along with the tetrazole and sulfanyl-propan-amine moieties, may result in unique interactions with biological targets and distinct pharmacokinetic properties.

Properties

Molecular Formula

C15H23N5O2S

Molecular Weight

337.4g/mol

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C15H23N5O2S/c1-4-22-14-12(7-5-8-13(14)21-3)11-16-9-6-10-23-15-17-18-19-20(15)2/h5,7-8,16H,4,6,9-11H2,1-3H3

InChI Key

OORHIAJEKDVJFM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCCSC2=NN=NN2C

Origin of Product

United States

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